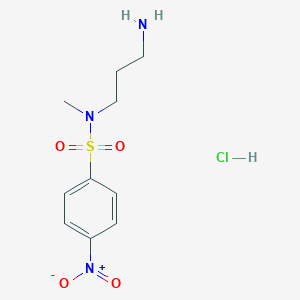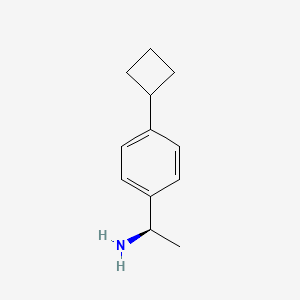![molecular formula C17H13BrN4O B2454606 N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide CAS No. 2034440-42-9](/img/structure/B2454606.png)
N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand that can form complexes with many transition metals . The molecule also contains a bromonicotinamide group, which could potentially participate in various chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridines can generally be synthesized through methods such as cross-coupling reactions . The bromonicotinamide group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bipyridine and bromonicotinamide groups. Bipyridines can form complexes with transition metals, which could potentially influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the bipyridine group could potentially influence properties such as solubility and melting point .Aplicaciones Científicas De Investigación
Anticoccidial Agents
Research has explored the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, which are related to N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide. These compounds have shown significant activity against eimeria tenella, indicating their potential in developing treatments for coccidiosis, a parasitic disease affecting poultry. This study highlights the chemical synthesis routes and biological activity of these compounds (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Antimicrobial Activity
N-Bromonicotinamide (NBN), a compound closely related to this compound, has been prepared and characterized for its antimicrobial activity. The study found NBN to be a stable and cost-effective oxidant showing significant antibacterial activity against several pathogens, suggesting its utility in developing new antimicrobial agents (Pushpalatha & Vivekanandan, 2007).
Organic Synthesis and Ligand Design
In the realm of organic chemistry, an effective strategy was developed for the synthesis of new 2,2'-bipyridine ligands, including symmetrical and unsymmetrical 6,6'-binicotinates and 2,2'-bipyridine-5-carboxylates. These compounds are essential for creating metal complexes, which have applications in catalysis and material science. This research outlines the synthetic routes and potential uses of these ligands in constructing complex molecular structures (Galenko et al., 2019).
Surface Design for Bacterial Contact Killing
Another fascinating application is in designing surfaces that kill bacteria on contact. By covalently attaching poly(4-vinyl-N-alkylpyridinium bromide) to glass slides, researchers created surfaces capable of killing airborne bacteria upon contact. This innovation has implications for developing antimicrobial surfaces in healthcare and public spaces, showcasing the versatility of compounds related to this compound in creating functional materials (Tiller, Liao, Lewis, & Klibanov, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-15-7-14(10-20-11-15)17(23)22-8-12-3-5-21-16(6-12)13-2-1-4-19-9-13/h1-7,9-11H,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPIOESHWJHLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)


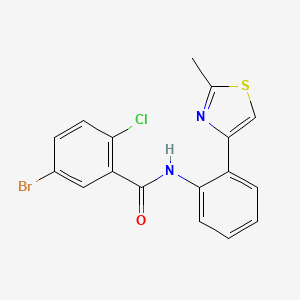
![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)
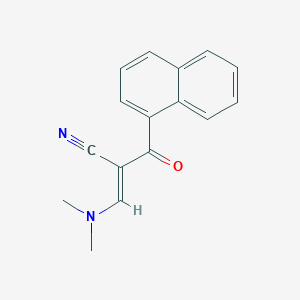

![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)
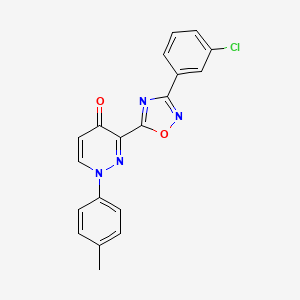

![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)
